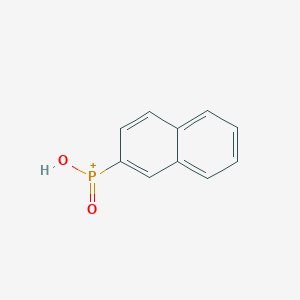![molecular formula C27H24BrN2O2P B14593577 {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide CAS No. 60661-84-9](/img/structure/B14593577.png)
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, an imino group, and a triphenylphosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with acetone to form the imine intermediate. This intermediate is then reacted with triphenylphosphine and bromine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide ion can lead to a wide range of substituted phosphonium salts.
科学的研究の応用
{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a precursor for other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The nitrophenyl and imino groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors.
類似化合物との比較
Similar Compounds
- {(2E)-2-[(2-Nitrophenyl)imino]ethyl}(triphenyl)phosphanium bromide
- {(2E)-2-[(2-Nitrophenyl)imino]methyl}(triphenyl)phosphanium bromide
- {(2E)-2-[(2-Nitrophenyl)imino]butyl}(triphenyl)phosphanium bromide
Uniqueness
What sets {(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the propyl group, in particular, influences the compound’s steric and electronic characteristics, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
60661-84-9 |
|---|---|
分子式 |
C27H24BrN2O2P |
分子量 |
519.4 g/mol |
IUPAC名 |
2-(2-nitrophenyl)iminopropyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24N2O2P.BrH/c1-22(28-26-19-11-12-20-27(26)29(30)31)21-32(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChIキー |
QQPJPBCBUZNQBM-UHFFFAOYSA-M |
正規SMILES |
CC(=NC1=CC=CC=C1[N+](=O)[O-])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

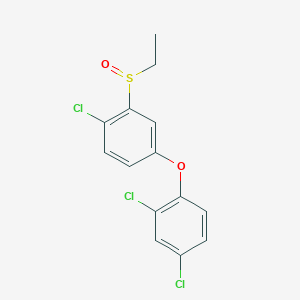
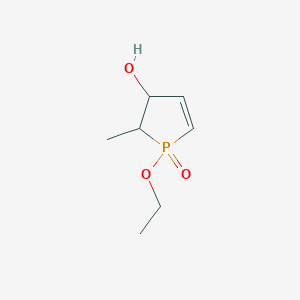
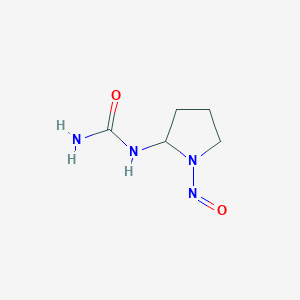
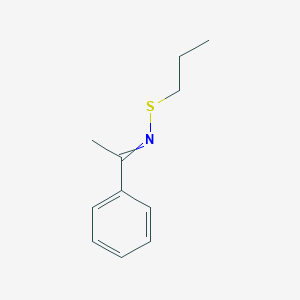

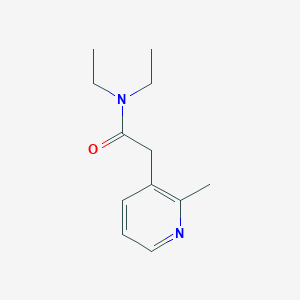
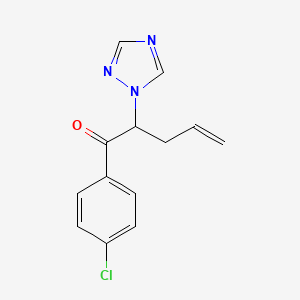

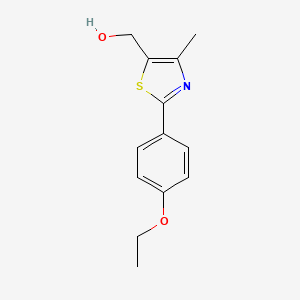
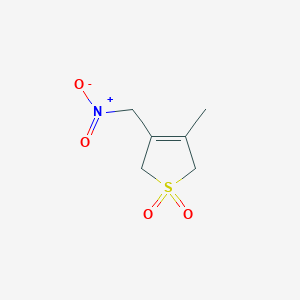
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
